5-(Diphenylphosphanyl)-2-methylpentanal
Description
5-(Diphenylphosphanyl)-2-methylpentanal is an organophosphorus compound featuring a pentanal backbone substituted with a methyl group at position 2 and a diphenylphosphanyl group at position 5. This compound likely requires inert storage conditions due to the air-sensitive nature of phosphanyl groups and the aldehyde’s susceptibility to oxidation .
Properties
CAS No. |
113619-47-9 |
|---|---|
Molecular Formula |
C18H21OP |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
5-diphenylphosphanyl-2-methylpentanal |
InChI |
InChI=1S/C18H21OP/c1-16(15-19)9-8-14-20(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-7,10-13,15-16H,8-9,14H2,1H3 |
InChI Key |
VCGWGDWDROWHBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCP(C1=CC=CC=C1)C2=CC=CC=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diphenylphosphanyl)-2-methylpentanal typically involves the reaction of diphenylphosphine with a suitable aldehyde precursor. One common method involves the use of 2-methylpentanal as the starting material, which undergoes a nucleophilic addition reaction with diphenylphosphine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Diphenylphosphanyl)-2-methylpentanal can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
Oxidation: Diphenylphosphine oxide derivatives.
Reduction: 5-(Diphenylphosphanyl)-2-methylpentanol.
Substitution: Various substituted phosphine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Diphenylphosphanyl)-2-methylpentanal has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to form stable complexes with metal ions.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which 5-(Diphenylphosphanyl)-2-methylpentanal exerts its effects is primarily through its ability to act as a ligand, forming stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling . The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
Comparison with Similar Compounds
Functional Group and Structural Variations
The following compounds share structural motifs with 5-(Diphenylphosphanyl)-2-methylpentanal but differ in functional groups and applications:
Research Findings and Limitations
- Catalytic Efficiency : Phosphanyl-containing compounds (e.g., this compound) are superior to phosphinyl derivatives in palladium-catalyzed cross-coupling reactions due to stronger electron-donating properties .
- Data Gaps : Key physical properties (e.g., boiling point, melting point) for this compound are absent in the evidence, necessitating experimental validation for industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
